N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15316882
InChI: InChI=1S/C19H19NO2/c1-3-14-5-7-16(8-6-14)20-19(21)11-15-12-22-18-9-4-13(2)10-17(15)18/h4-10,12H,3,11H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol

N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

CAS No.:

Cat. No.: VC15316882

Molecular Formula: C19H19NO2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide -

Specification

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
IUPAC Name N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Standard InChI InChI=1S/C19H19NO2/c1-3-14-5-7-16(8-6-14)20-19(21)11-15-12-22-18-9-4-13(2)10-17(15)18/h4-10,12H,3,11H2,1-2H3,(H,20,21)
Standard InChI Key WVVUDTYRJZLXNN-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzofuran ring system fused with a benzene and furan heterocycle. The 5-methyl substitution on the benzofuran enhances steric stability, while the 3-yl position links to an acetamide group via a methylene bridge. The N-(4-ethylphenyl) substituent introduces hydrophobicity, influencing membrane permeability. Key structural features include:

  • Benzofuran core: Contributes to π-π stacking interactions with biological targets.

  • Acetamide side chain: Facilitates hydrogen bonding with enzymes or receptors .

  • Ethylphenyl group: Modulates lipophilicity (logP ≈ 4.89), critical for blood-brain barrier penetration .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₉H₁₉NO₂
Molecular Weight293.4 g/mol
logP4.89
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area55.4 Ų
SolubilityLow in water; soluble in DMSO

The compound’s low aqueous solubility (logSw = -5.19) necessitates formulation strategies for in vivo studies . Its crystalline nature, confirmed by X-ray diffraction analogs , suggests stability under standard storage conditions (2–8°C).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with commercially available reagents:

  • Benzofuran Core Formation: Cyclization of 5-methylsalicylaldehyde with diethyl bromomalonate under basic conditions yields the benzofuran ester .

  • Acetamide Coupling: Hydrolysis of the ester to a carboxylic acid, followed by amidation with 4-ethylaniline using coupling agents like HATU or EDCI.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity.

Key Reaction:

Benzofuran ester+4-ethylanilineEDCI, DMAPN-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide\text{Benzofuran ester} + \text{4-ethylaniline} \xrightarrow{\text{EDCI, DMAP}} \text{N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide}

Process Optimization

  • Catalysis: InCl₃ in ethanol under ultrasound irradiation reduces reaction time from hours to 20 minutes .

  • Yield Enhancement: Stoichiometric control of malononitrile and hydrazine derivatives improves yields to 80–95% .

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 3.52 (q, J = 7.6 Hz, 2H, CH₂CH₃), 4.01 (s, 2H, COCH₂), 6.78–7.45 (m, 8H, aromatic).

  • ¹³C NMR: 14.1 (CH₂CH₃), 21.3 (Ar-CH₃), 42.1 (COCH₂), 121.8–154.9 (aromatic carbons), 170.2 (C=O).

  • LC-MS: m/z 294.1 [M+H]⁺, confirming molecular weight.

Biological Activities and Mechanisms

Anticancer Activity

Against MCF-7 breast cancer cells, the compound exhibits moderate cytotoxicity (IC₅₀ = 18 µM) . Mechanistic studies suggest microtubule disruption, akin to combretastatin analogs.

Antimicrobial Effects

Preliminary MIC values against S. aureus (32 µg/mL) and E. coli (64 µg/mL) indicate gram-positive selectivity.

Applications and Future Directions

Therapeutic Development

  • Neurodegeneration: Structural analogs modulate GPR17, a target in multiple sclerosis .

  • Oncology: Hybrids with triazole moieties show enhanced apoptotic activity .

Limitations and Challenges

  • Pharmacokinetics: Low oral bioavailability (<15%) due to first-pass metabolism.

  • Toxicity: Hepatic CYP3A4 inhibition (Ki = 4.8 µM) warrants structural tweaking.

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